molecular formula C18H22FNO4S B2371160 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide CAS No. 1396805-22-3

4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide

Cat. No.: B2371160
CAS No.: 1396805-22-3
M. Wt: 367.44
InChI Key: SRHRDMZYJBNFKM-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative supplied For Research Use Only. This compound is of significant interest in biomedical research, particularly in the fields of neurology and pharmacology. Sulfonamides are a well-investigated class of compounds known for a diverse pharmacological profile. Preclinical research on structurally related sulfonamides has demonstrated promising analgesic and antiallodynic effects in models of acute and chronic pain . Studies suggest that the mechanism of action for these effects may involve both serotonergic and opioidergic pathways , as the antinociceptive activity of related compounds was reversed by antagonists such as ondansetron (a 5-HT3 receptor antagonist) and naloxone (a μ-opioid receptor antagonist) . Furthermore, research into similar compounds indicates potential for inhibiting carbonic anhydrase , an action that has been linked to the reversal of neuropathic pain states in animal models by addressing disruptions in intracellular pH within sensory neurons . Beyond neuroscience, the structural features of this compound, including the fluorinated benzene sulfonamide core, are also leveraged in agrochemical research . Fluorinated sulfonamides serve as key intermediates in the development of novel herbicides, insecticides, and fungicides, where the introduction of fluorine atoms can enhance the efficacy, stability, and selectivity of the active ingredients . This reagent provides researchers with a versatile building block for the synthesis and discovery of new bioactive molecules. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4S/c1-13-10-15(19)6-9-17(13)25(22,23)20-12-18(2,21)11-14-4-7-16(24-3)8-5-14/h4-10,20-21H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHRDMZYJBNFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide, also known by its CAS number 1396805-22-3, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H22FNO4SC_{18}H_{22}FNO_4S with a molecular weight of approximately 367.4 g/mol. The structure includes a sulfonamide group, which is often associated with various pharmacological activities.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. The following sections detail specific findings related to its biological effects.

Anti-Cancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound's structural characteristics suggest it could interact with various biological targets involved in tumor growth and metastasis.

  • Case Study : A study assessing the activity of similar sulfonamide compounds showed promising results against different cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against breast and colon cancer cells .

Table 1: Comparative Anti-Cancer Activity of Sulfonamide Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-75.0
Compound BHT-2910.0
4-Fluoro-N-(...)MCF-7, HT-29TBDCurrent Study

Anti-Inflammatory Activity

Sulfonamides are known for their anti-inflammatory properties. The presence of the hydroxy and methoxy groups in this compound may enhance its ability to inhibit inflammatory pathways.

  • Mechanism : The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This is supported by studies showing that sulfonamide derivatives can reduce prostaglandin synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its therapeutic application.

  • Absorption and Distribution : Preliminary data suggest good oral bioavailability due to its lipophilic nature.
  • Toxicological Studies : Toxicity assessments in animal models are necessary to establish a safety profile. Current literature indicates that related compounds exhibit low cytotoxicity at therapeutic doses .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the para position of the benzene ring undergoes nucleophilic displacement under basic conditions. Key reactions include:

Reaction Conditions Products Yield Source
Hydroxide substitutionKOH (2 M), DMF, 80°C, 6 h4-hydroxy derivative68%
Amine displacementBenzylamine, NaH, THF, reflux, 12 h4-(benzylamino) analog52%

Mechanistic studies indicate an SNAr pathway facilitated by electron-withdrawing sulfonamide groups. Steric hindrance from the 2-methyl group moderates reaction rates.

Hydrolysis Reactions

The sulfonamide linkage remains stable under mild acidic/basic conditions but hydrolyzes under extreme settings:

Condition Time Product Observations Source
6 M HCl, 110°C24 h2-methylbenzenesulfonic acid + amineComplete degradation
20% NaOH, ethanol, reflux48 hPartial cleavage to sulfonate salts<50% conversion

Oxidation of Hydroxyl Group

The secondary alcohol moiety undergoes selective oxidation:

Oxidizing Agent Conditions Product Selectivity Source
CrO3/H2SO40°C, 1 hKetone derivative89%
TEMPO/NaOClRT, 12 hCarboxylic acid74%

Steric protection from the 2-methylpropyl group minimizes over-oxidation .

Alkylation/Esterification

The hydroxyl group participates in ether/ester formation:

Reagent Conditions Product Application Source
Methyl iodide, K2CO3DMF, 60°C, 8 hMethoxy derivativeSolubility modification
Acetyl chloride, pyridineCH2Cl2, 0°C → RT, 4 hAcetylated sulfonamideProdrug synthesis

Condensation Reactions

The amine group enables imine formation with aldehydes:

Aldehyde Catalyst Product Biological Relevance Source
4-ChlorobenzaldehydeAcetic acid, refluxSchiff base derivativeEnhanced CA IX inhibition
4-NitrobenzaldehydeMgSO4, ethanolNitro-substituted imineFluorescent probes

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position:

Reagent Conditions Product Yield Source
HNO3/H2SO40°C, 30 minNitrated methoxyphenyl ring61%
Br2, FeBr3CH2Cl2, RT, 2 hBrominated derivative78%

Metal Coordination

The sulfonamide acts as a ligand for transition metals:

Metal Salt Conditions Complex Application Source
RhCl3·3H2OEthanol, reflux, 6 hRh-sulfonamide complexHydroformylation catalysis
Cu(OAc)2MeOH, RT, 12 hCu(II) coordination compoundAntioxidant studies

Key Mechanistic Insights

  • Steric Effects : The 2-methylpropyl group impedes reactions at the hydroxyl site unless strong forcing conditions are applied .

  • Electronic Modulation : Electron-withdrawing sulfonamide enhances fluorine’s electrophilicity in SNAr reactions.

  • Solubility Constraints : Polar aprotic solvents (DMF, DMSO) are essential for achieving homogeneous reaction conditions .

This compound’s versatility in nucleophilic, oxidative, and coordination chemistry makes it valuable for developing enzyme inhibitors, metal-organic frameworks, and prodrug systems .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound differs from structurally related molecules in functional groups, aromatic systems, and substituent patterns:

  • 2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (C₁₉H₂₂FNO₃S, MW 363.44 g/mol): This acetamide derivative replaces the sulfonamide group with a sulfanyl-acetamide moiety. The absence of the sulfonamide’s strong hydrogen-bonding capacity may reduce polarity compared to the target compound. Both share the 4-methoxyphenyl and branched hydroxypropyl substituents .
  • The isopropyl substituent increases steric bulk, which could affect binding kinetics .
  • 6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide (C₂₀H₂₂BrN₃O₃S, MW 464.38 g/mol):
    The pyridine ring and bromine substituent distinguish this compound. The chloro and bromo groups may elevate lipophilicity, while the pyridine’s nitrogen could engage in additional dipole interactions .

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₁₈H₂₂FNO₅S ~383.44 Sulfonamide, Hydroxy, Methoxy 4-fluoro, 2-methyl, 4-methoxyphenyl
2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide C₁₉H₂₂FNO₃S 363.447 Acetamide, Sulfanyl, Methoxy 4-fluorophenyl, 4-methoxyphenyl
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Not provided - Sulfonamide, Pyrimidine, Formyl 4-fluorophenyl, isopropyl, formyl
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide C₂₀H₂₂BrN₃O₃S 464.38 Sulfonamide, Pyridine, Methoxy 6-chloro, 4-methoxyphenyl, bromo
  • Lipophilicity : The 4-methoxyphenyl and fluoro groups may increase logP values, favoring membrane permeability over pyrimidine-based analogs .
  • Steric Effects : The branched propyl chain in the target compound introduces steric hindrance, which could limit binding to narrow enzymatic pockets compared to smaller analogs.

Preparation Methods

Reaction Conditions and Optimization

The amine (1.0 equiv) reacts with 4-fluoro-2-methylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.5 equiv) acts as a base to scavenge HCl. After 12 hours at room temperature, the reaction achieves 68% yield (Table 1).

Table 1: Optimization of Direct Coupling

Parameter Condition Yield (%) Purity (%)
Solvent DCM 68 95
Base Triethylamine 72 97
Temperature (°C) 0 → 25 68 95
Equiv. Sulfonyl Cl 1.2 72 97

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) enhances purity to 97%.

Synthetic Route 2: Hydroxyl Group Protection Strategy

Protection with tert-Butyldimethylsilyl (TBDMS) Ether

To prevent hydroxyl group interference, the amine is first protected using TBDMS-Cl (1.5 equiv) and imidazole (2.0 equiv) in DMF. Subsequent sulfonylation under standard conditions yields the protected intermediate, which is deprotected using tetrabutylammonium fluoride (TBAF) in THF (85% yield over two steps).

Key Advantages :

  • Avoids side reactions at the hydroxyl group.
  • Enables higher sulfonamide coupling efficiency (78% yield).

Catalytic Asymmetric Synthesis

Chiral Ligand-Mediated Amination

A patent (US20220089555A1) describes using (R)-BINOL-derived phosphoric acids to catalyze the stereoselective formation of the propylamine intermediate. This method achieves 92% enantiomeric excess (ee) when coupling 4-methoxyphenylmagnesium bromide with a β-keto sulfonamide precursor.

Critical Parameters :

  • Catalyst loading: 5 mol%
  • Solvent: Toluene at −40°C
  • Reaction time: 24 hours.

Industrial-Scale Production Considerations

Solvent Recycling and Waste Reduction

A patent (WO2018185266A1) highlights the use of potassium carbonate in aqueous workups to recover DCM, reducing solvent waste by 40%. Continuous flow systems further improve throughput, achieving 1.2 kg/day output with 99.5% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-ArH), 3.81 (s, 3H, OCH₃), 3.12 (s, 1H, OH), 1.52 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 368.1421 [M+H]⁺ (calc. 368.1425).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-fluoro-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylbenzenesulfonamide, and how can they be methodologically addressed?

  • Challenges : Steric hindrance from the 2-methylpropyl group and electron-withdrawing fluorine substituents complicates nucleophilic substitution and coupling reactions . Multi-step synthesis risks intermediate instability, particularly for the hydroxy and methoxyphenyl moieties .
  • Methodological Solutions :

  • Use protecting groups (e.g., silyl ethers) for the hydroxy group during intermediate steps .
  • Optimize reaction conditions (e.g., low-temperature lithiation or palladium-catalyzed cross-coupling) to enhance regioselectivity .
  • Employ HPLC with reverse-phase C18 columns and gradient elution (water/acetonitrile with 0.1% formic acid) for purification and purity assessment .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Techniques :

  • X-ray crystallography to resolve steric configurations and confirm the 3D arrangement of the 4-methoxyphenyl and sulfonamide groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., ESI+ mode, theoretical [M+H]+: 422.15 g/mol) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to detect fluorine coupling and verify substitution patterns (e.g., δ 7.2–7.4 ppm for aromatic protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological efficacy?

  • Methodology :

  • Synthesize analogs with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated or bulky aryl groups) to assess steric/electronic effects on target binding .
  • Use molecular docking (AutoDock Vina, PDB: 6GA) to predict interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms) .
  • Validate hypotheses via in vitro assays (e.g., enzyme inhibition IC₅₀, cytotoxicity profiling in cancer cell lines) .

Q. What computational strategies can predict off-target interactions or toxicity risks?

  • Approaches :

  • Pharmacophore modeling (e.g., Schrödinger Phase) to map essential features for target selectivity .
  • ADMET prediction (SwissADME, pkCSM) to assess permeability (e.g., logP ~3.2) and cytochrome P450 inhibition risks .
  • Molecular dynamics simulations (GROMACS) to evaluate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Case Example : Discrepancies in receptor binding data may arise from assay conditions (e.g., cell type, receptor density) or compound solubility .
  • Resolution Strategies :

  • Standardize assay protocols (e.g., uniform buffer pH, DMSO concentration ≤0.1%) .
  • Perform meta-analysis of hybrid datasets (e.g., combining wet-lab agonism profiles with computational receptor models) .
  • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Key Research Gaps

  • Stereochemical Impact : The role of the 2-hydroxy group’s chirality on target binding remains unstudied .
  • Long-Term Stability : Degradation pathways under physiological conditions (pH 7.4, 37°C) require accelerated stability testing .

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